
1-(4-Methylpyridin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring a methyl group at the 4-position and a propenone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Methylpyridin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 4-methylpyridine-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic or basic resins can be used to facilitate the reaction, and advanced purification techniques like chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylpyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone group to an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylpyridin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylpyridin-2-yl)prop-2-en-1-ol: This compound has a hydroxyl group instead of a propenone group.
1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one: This compound features a pyrrolidine ring in place of the propenone group.
Uniqueness
1-(4-Methylpyridin-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct reactivity and properties. Its combination of a pyridine ring with a propenone group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1-(4-methylpyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-3-9(11)8-6-7(2)4-5-10-8/h3-6H,1H2,2H3 |
Clave InChI |
LIHQMLPPPUPKQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
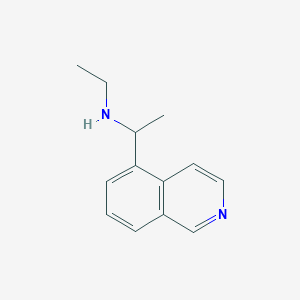
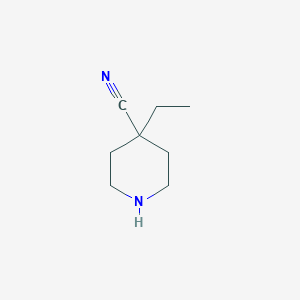
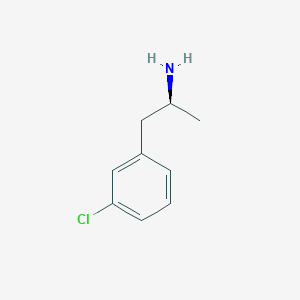
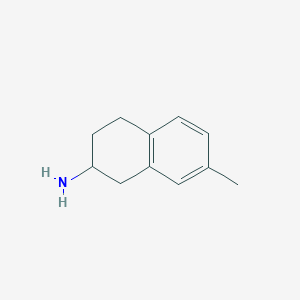
![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)

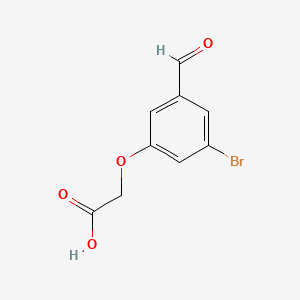

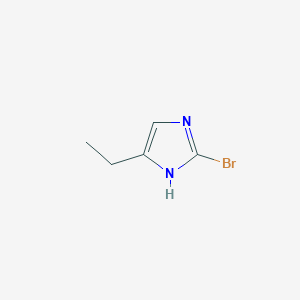


![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
